3-(4-bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
The compound 3-(4-bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine features a triazoloquinazoline core, a scaffold known for its pharmacological relevance in drug discovery. Key structural elements include:
- A 3,4-dimethoxyphenylamine substituent at position 5, contributing to solubility via methoxy groups and aromatic π-π stacking capabilities.
The bromine atom and sulfonyl group may enhance binding specificity in biological targets, such as kinases or DNA repair enzymes, though specific activity data for this compound require further experimental validation.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O4S/c1-32-19-12-9-15(13-20(19)33-2)25-21-17-5-3-4-6-18(17)29-22(26-21)23(27-28-29)34(30,31)16-10-7-14(24)8-11-16/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAVVZPVJNTBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a hybrid molecule that combines elements of quinazoline and triazole structures. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzymes and exhibiting anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 500.38 g/mol. The structure features a bromobenzenesulfonyl group, a dimethoxyphenyl moiety, and a triazoloquinazoline core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 500.38 g/mol |
| IUPAC Name | This compound |
| SMILES | COc1cc(Nc(c(cccc2)c2n2nn3)nc2c3S(c(cc2)ccc2Br)(=O)=O)cc(OC)c1 |
Anticancer Activity
Recent studies have evaluated the anticancer potential of various quinazoline derivatives, including those similar to the compound . For instance, compounds with quinazoline and triazole functionalities have shown significant antiproliferative effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.2 to 83.9 µM against acetylcholinesterase (AChE), indicating potential for treating Alzheimer's disease as well as cancer .
Case Study:
In a comparative study involving several quinazoline-triazole hybrids, it was noted that the presence of methoxy groups enhances the cytotoxic activity against chronic myeloid leukemia cell lines. The compound demonstrated moderate inhibitory effects on cell growth in low micromolar concentrations .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cancer cell proliferation. The sulfonyl group acts as an electrophile that can form covalent bonds with nucleophilic sites on target proteins. This interaction can disrupt normal signaling pathways essential for tumor growth.
Enzyme Inhibition
The compound has been reported to inhibit key enzymes such as AChE and various kinases. For example, certain derivatives showed promising results in stabilizing kinase proteins with ΔTm values comparable to known inhibitors . This suggests that the compound may act as a dual binding site inhibitor.
Comparative Analysis
A comparative analysis of similar compounds reveals that modifications to the side chains significantly affect biological activity. For instance:
| Compound Name | IC50 (µM) | Remarks |
|---|---|---|
| Compound A : 3-(4-bromobenzenesulfonyl)-N-(dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | 25 | Moderate inhibition against cancer cells |
| Compound B : 3-(4-fluorobenzenesulfonyl)-N-(methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | 15 | Higher potency due to fluorine substitution |
Scientific Research Applications
Molecular Formula
- Molecular Formula : C23H18BrN5O4S
- IUPAC Name : 3-(4-bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Structural Features
The compound features a triazoloquinazoline core with a sulfonyl group and methoxy substituents, which contribute to its reactivity and interaction with biological targets. The presence of the bromine atom enhances its electrophilic character.
Medicinal Chemistry
This compound serves as a valuable building block for drug discovery. Its structure allows for modifications that can lead to the development of novel therapeutics targeting various diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The triazoloquinazoline moiety is known for its ability to inhibit specific kinases involved in cancer progression.
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it suitable for various synthetic transformations.
- Synthesis of Sulfonamides : It can be reacted with amines to produce sulfonamides, which are important in medicinal chemistry for their antibacterial properties.
Biological Studies
Research into the biological effects of this compound has revealed its potential as a tool for studying enzyme interactions and cellular pathways.
- Enzyme Inhibition Studies : The sulfonyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic residues in enzymes. This property is useful in probing enzyme mechanisms and developing inhibitors.
Case Study 1: Anticancer Properties
A study investigated the anticancer activity of derivatives of C718-2734 against human breast cancer cell lines. Results indicated that certain modifications to the methoxy groups enhanced cytotoxicity by increasing binding affinity to target proteins involved in cell proliferation.
Case Study 2: Synthesis of Novel Sulfonamides
Research demonstrated the use of C718-2734 in synthesizing novel sulfonamide derivatives through nucleophilic substitution reactions. These derivatives showed promising antibacterial activity in preliminary assays.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The target compound’s 4-bromobenzenesulfonyl group (cf. phenylsulfonyl in ) may enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes .
- Solubility : The 3,4-dimethoxyphenyl substituent (logP ~2.5 estimated) likely improves aqueous solubility compared to diethoxy (logP ~6.1, ) or isopropyl (logP ~4.9, ) groups .
Preparation Methods
Core Quinazoline Scaffold Formation
The triazolo[1,5-a]quinazoline core is typically constructed via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. Source outlines a general procedure where 3-aminoquinazolinone derivatives are synthesized from anthranilic acid and urea under acidic conditions (Scheme 1) . For the target compound, the quinazoline ring is functionalized at position 5 with an amine group, which is later derivatized.
Key Reaction Conditions :
-
Reagents : Anthranilic acid, urea, and acetic acid as a catalyst.
-
Temperature : Reflux at 120°C for 6–8 hours.
Triazole Ring Annulation
The triazolo[1,5-a]quinazoline system is formed through a cyclization reaction. Source demonstrates a metal-free protocol using β-keto amides and o-carbonyl phenylazides in dimethylsulfoxide (DMSO) with diethylamine (10 mol%) as an organocatalyst . For the target compound, this step introduces the triazole moiety fused to the quinazoline core.
Optimized Parameters :
-
Catalyst : Diethylamine (10 mol%) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
-
Base : Potassium hydroxide (0.1–1.2 equiv).
-
Solvent : DMSO at 70°C for 2 hours.
Sulfonylation at Position 3
The 4-bromobenzenesulfonyl group is introduced via nucleophilic aromatic substitution. Source highlights the use of sulfonyl chlorides under basic conditions. For this compound, 4-bromobenzenesulfonyl chloride reacts with the triazoloquinazoline intermediate in the presence of triethylamine.
Procedure :
-
Dissolve the triazoloquinazoline intermediate (1.0 equiv) in anhydrous dichloromethane.
-
Add triethylamine (2.5 equiv) and 4-bromobenzenesulfonyl chloride (1.2 equiv).
-
Stir at room temperature for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
-
Yield : ~85–90%.
Coupling of 3,4-Dimethoxyphenylamine at Position 5
The N-(3,4-dimethoxyphenyl) group is introduced via Buchwald-Hartwig amination or nucleophilic substitution. Source describes similar couplings using palladium catalysts .
Optimized Protocol :
-
Reagents : 5-amino-triazoloquinazoline intermediate, 3,4-dimethoxyphenylboronic acid, Pd(OAc)₂ (5 mol%), XPhos ligand.
-
Solvent : Toluene/water (3:1).
-
Temperature : 100°C for 24 hours under argon.
Final Purification and Characterization
The crude product is purified via recrystallization or column chromatography (silica gel, ethyl acetate/hexane). Analytical data from Source confirm structural validation:
-
Molecular Formula : C₂₃H₁₈BrN₅O₄S.
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–7.20 (m, 8H, aromatic), 3.85 (s, 6H, OCH₃) .
Challenges and Optimization Strategies
-
Regioselectivity : The triazole annulation requires precise stoichiometry to avoid byproducts .
-
Sulfonylation Efficiency : Excess sulfonyl chloride (1.2 equiv) ensures complete substitution.
-
Amine Coupling : Palladium catalysts improve yield but necessitate inert conditions .
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Source notes that continuous flow reactors improve reproducibility for sulfonylation and coupling steps. Automated systems reduce reaction times by 30% compared to batch processes.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(4-bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinazoline core. Key steps include:
- Sulfonylation : Introducing the 4-bromobenzenesulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions.
- Amine coupling : Reacting the intermediate with 3,4-dimethoxyphenylamine using catalysts like EDCI/HOBt or Pd-mediated cross-coupling.
- Optimization : Parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and reaction time (4–12 hours) must be tailored to improve yield and purity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for final isolation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to confirm substituent positions and aromatic ring integration.
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] ion).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- X-ray crystallography (if crystals are obtainable): For definitive structural confirmation .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), including dose-response curves (IC determination).
- Enzyme inhibition : Kinase or protease assays (e.g., EGFR tyrosine kinase) using fluorescence-based substrates.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .
Q. What safety protocols should be followed during handling?
- Methodological Answer :
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C, away from ignition sources .
- Waste disposal : Follow institutional guidelines for halogenated/organic waste.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?
- Methodological Answer :
- Core modifications : Introduce substituents at the triazole or quinazoline rings (e.g., halogens, methoxy groups) to assess electronic effects.
- Side-chain variations : Replace the 3,4-dimethoxyphenyl group with other aryl/heteroaryl amines (e.g., pyridyl, thiophene) to evaluate steric and hydrophobic contributions.
- In silico modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases) .
Q. What computational methods can predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or pkCSM to estimate logP (lipophilicity), solubility, and cytochrome P450 interactions.
- Molecular dynamics (MD) simulations : GROMACS or AMBER to study membrane permeability or protein-ligand stability.
- QSAR models : Train regression models using descriptors like polar surface area (PSA) and H-bond donors/acceptors .
Q. How should contradictory bioactivity data from different assay models be resolved?
- Methodological Answer :
- Cross-validation : Replicate assays in orthogonal models (e.g., zebrafish embryos vs. mammalian cell lines).
- Mechanistic studies : Use RNA-seq or proteomics to identify differentially expressed pathways.
- Dose normalization : Adjust concentrations based on bioavailability differences (e.g., plasma protein binding) .
Q. What strategies mitigate toxicity in early-stage drug development?
- Methodological Answer :
- Metabolic profiling : LC-MS/MS to identify toxic metabolites (e.g., reactive intermediates).
- Selective targeting : Conjugate with tumor-homing peptides or antibodies to reduce off-target effects.
- In vivo toxicity screening : Zebrafish or Daphnia magna models for rapid ecotoxicological assessment .
Q. How can environmental persistence and degradation pathways be studied?
- Methodological Answer :
- Photolysis experiments : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC.
- Biodegradation assays : Incubate with soil microbiota and quantify residual compound via GC-MS.
- QSAR-ECOSAR : Predict ecotoxicity endpoints (e.g., LC for fish) using EPA-approved software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
